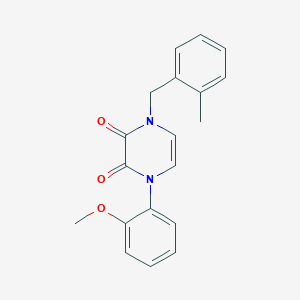

![molecular formula C9H15NO3 B2821502 1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone CAS No. 1396573-80-0](/img/structure/B2821502.png)

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

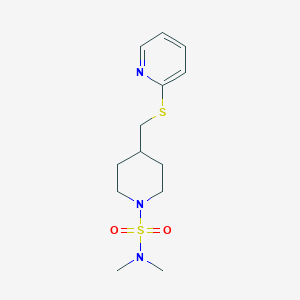

The compound “1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone” is a complex organic molecule. It contains an azabicyclo[3.2.1]octane ring, which is a type of nitrogen-containing bicyclic compound . The “3-oxa” indicates the presence of an oxygen atom in the ring structure . The “2-methoxyethanone” group is a type of ether and a ketone .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azabicyclo[3.2.1]octane ring would likely form the core of the molecule, with the 3-oxa and 2-methoxyethanone groups attached at specific positions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ether and ketone groups are polar, which could make the compound reactive towards certain reagents. The nitrogen in the azabicyclo[3.2.1]octane ring could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar groups could make it soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit a wide range of interesting biological activities. Researchers have directed significant attention toward preparing this basic structure in a stereoselective manner. Most approaches involve enantioselective construction of an acyclic starting material containing the necessary stereochemical information for the stereocontrolled formation of the bicyclic scaffold. Alternatively, some methodologies achieve stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Drug Discovery

2-Azabicyclo[3.2.1]octanes: are nitrogen-containing heterocycles with significant potential in drug discovery. The unique structure of this core makes it a challenging scaffold to acquire. Researchers have applied it as a key synthetic intermediate in several total syntheses. Its versatility and potential for functionalization make it an attractive target for designing novel pharmaceutical compounds .

C–H Functionalization

Efficient methods for constructing 8-oxabicyclo[3.2.1]octanes and their analogs have been developed. For instance, a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction of allylic silylethers, promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2, allows the construction of these compounds with a wide substrate scope. Such reactions provide valuable synthetic routes to modify the 8-oxabicyclo[3.2.1]octane scaffold .

Natural Product Synthesis

Researchers have harnessed the 8-azabicyclo[3.2.1]octane scaffold for the total synthesis of natural products. Its unique architecture and reactivity enable the efficient assembly of complex molecules. By incorporating this scaffold, chemists can access diverse structures with potential biological activities .

Catalysis

The 8-azabicyclo[3.2.1]octane scaffold has also found applications in catalysis. Its rigidity and stereochemistry play a crucial role in promoting specific reactions. Researchers explore its use as a chiral ligand or catalyst in asymmetric transformations .

Materials Science

While less explored, the 8-azabicyclo[3.2.1]octane scaffold may have applications in materials science. Its unique three-dimensional arrangement could influence properties such as solubility, stability, and reactivity. Further investigations are needed to unlock its full potential in this field.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methoxy-1-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-12-6-9(11)10-7-2-3-8(10)5-13-4-7/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKCCHOGWOQQBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1C2CCC1COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

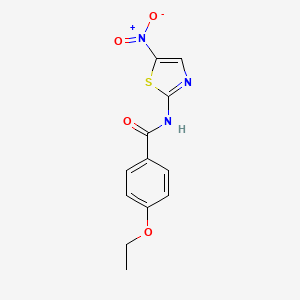

![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)

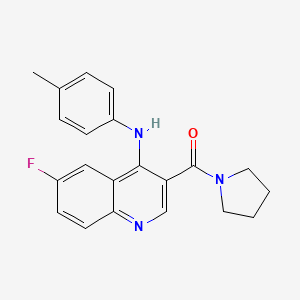

![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)

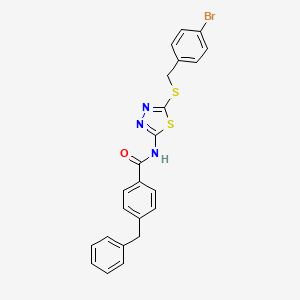

![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)

![3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2821428.png)

![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)

![3-[(4-methylphenyl)sulfonyl]-N-pentyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2821436.png)

![3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821439.png)

![3-(3-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2821440.png)

![3-(1-(2-methoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2821442.png)